4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide
Description
This compound is a brominated thiophene-2-carboxamide derivative featuring a 1-methyl-1H-indol-5-yl group linked via a hydroxyethyl moiety. Its structure combines a thiophene core with bromine substitution at the 4-position, an amide bond, and a chiral secondary alcohol connected to an indole ring.
Properties
IUPAC Name |
4-bromo-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-19-5-4-10-6-11(2-3-13(10)19)14(20)8-18-16(21)15-7-12(17)9-22-15/h2-7,9,14,20H,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSXQGHISMZKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CS3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The bromo-substituted thiophene ring can be introduced through halogenation reactions, and the carboxamide group can be added via amidation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The bromo group can be reduced to form a hydrogen atom.
Substitution: : The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often with the presence of a base.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Bromo-substituted thiophene with a hydrogen atom.
Substitution: : Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Material Science: : Its unique structure makes it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: : It serves as a versatile intermediate for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differences are summarized below:
Key Observations :
- Bromine Position : Bromination at the 4-position (target compound) vs. 5-position () influences electronic properties and steric interactions.
- Amide-Linked Groups : The target’s hydroxyethyl-indole side chain is distinct from pyridine () or simple aryl groups (). The chiral hydroxy group may enhance hydrogen bonding in biological targets.
- Indole vs. Pyridine : Indole moieties (target compound) are associated with DNA intercalation or kinase inhibition, whereas pyridine derivatives () often improve solubility .
Biological Activity
4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that combines indole and thiophene moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Structure and Properties
The compound's structure can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide |
| Molecular Formula | C16H16BrN2O2S |
| Molecular Weight | 396.27 g/mol |
| CAS Number | [Not available] |
The biological activity of this compound is likely mediated through several mechanisms:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects against various pathogens. For instance, derivatives of thiophene have been reported to exhibit minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Anticancer Properties : Research indicates that related indole derivatives can induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase and inhibiting tubulin polymerization . This suggests potential therapeutic applications in oncology.
- Anti-inflammatory Effects : Compounds with similar structures have been studied for their ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes the biological activities reported for 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide and its derivatives:
| Activity Type | Tested Pathogens/Cells | MIC/MBC (μg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 | Bactericidal effect |
| Antimicrobial | Staphylococcus epidermidis | 0.25 | Bactericidal effect |
| Anticancer | Various cancer cell lines | N/A | Induction of apoptosis |
| Anti-inflammatory | In vitro assays on macrophages | N/A | Reduction in cytokine production |
Case Study 1: Antimicrobial Evaluation
In a study focusing on thiazole and thiophene derivatives, compounds similar to 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide were evaluated for their antimicrobial properties. The results indicated that these compounds effectively inhibited biofilm formation and exhibited bactericidal activity against clinical isolates of Staphylococcus species .
Case Study 2: Anticancer Mechanism
A related compound demonstrated a dose-dependent induction of apoptosis in cancer cells, leading to cell cycle arrest. This mechanism was attributed to the inhibition of tubulin polymerization, which is crucial for cell division . Such findings suggest that 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide may share similar mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
